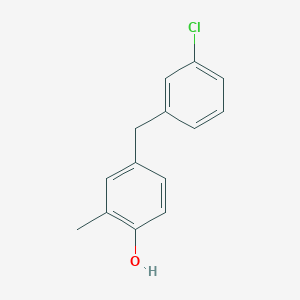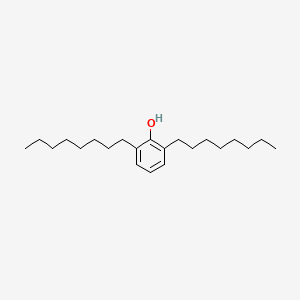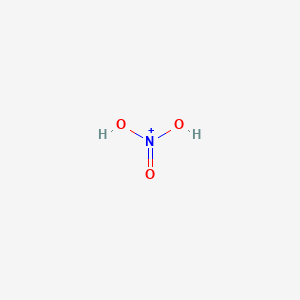
Dihydroxy-oxo-azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxy-oxo-azanium, also known as 1-diazoguanidine, is a chemical compound with the molecular formula CH₄N₆O₃ and a molecular weight of 148.081 g/mol . This compound is characterized by the presence of two hydroxyl groups and an oxo group attached to an azanium ion. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy-oxo-azanium typically involves the reaction of guanidine derivatives with nitrous acid. One common method is the diazotization of guanidine nitrate in the presence of hydrochloric acid, followed by the addition of sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale diazotization processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated control systems ensures consistent production quality. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Dihydroxy-oxo-azanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in pyridine solution.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium azide or other nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxo compounds, amine derivatives, and substituted azanium compounds. These products have various applications in organic synthesis and industrial processes .
Scientific Research Applications
Dihydroxy-oxo-azanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of dihydroxy-oxo-azanium involves its ability to form stable diazonium intermediates, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the diazonium group .
Comparison with Similar Compounds
Similar Compounds
Dihydroxybenzenes: Compounds like catechol, resorcinol, and hydroquinone, which have two hydroxyl groups attached to a benzene ring.
Azo Compounds: Compounds containing the -N=N- double bond, such as aromatic azo compounds.
Uniqueness
Dihydroxy-oxo-azanium is unique due to its ability to form stable diazonium intermediates, which are highly reactive and versatile in chemical synthesis. This property distinguishes it from other similar compounds, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
5265-81-6 |
|---|---|
Molecular Formula |
H2NO3+ |
Molecular Weight |
64.021 g/mol |
IUPAC Name |
dihydroxy(oxo)azanium |
InChI |
InChI=1S/H2NO3/c2-1(3)4/h(H2,2,3,4)/q+1 |
InChI Key |
AOCIUCGLIAMDFY-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



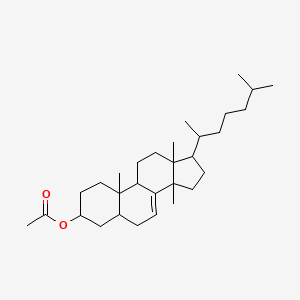

![2-[Benzyl(methyl)amino]-2-phenylethanol](/img/structure/B14737653.png)
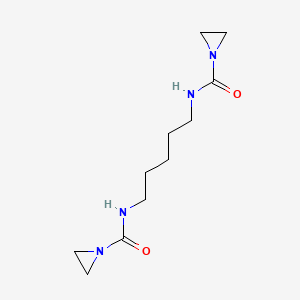

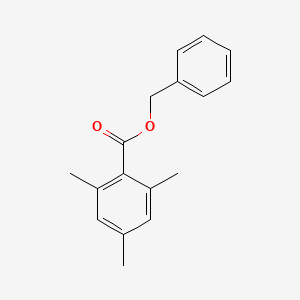
![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
